1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Overview
Description
“1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H .
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid, a related compound, can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of “1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” can be represented by the InChI code: 1S/C10H18O3/c1-2-13-8-7-10 (9 (11)12)5-3-4-6-10/h2-8H2,1H3, (H,11,12) .Scientific Research Applications
Novel Isostere in Drug Design
Cyclopentane-1,3-diones, similar to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid, have been explored as isosteres for carboxylic acid functional groups in drug design. These compounds, including derivatives of cyclopentane-1,3-dione, have shown promise in mimicking the carboxylic acid functional group, evident in their application as thromboxane A2 prostanoid (TP) receptor antagonists. This demonstrates their potential in creating novel drugs with similar efficacy to existing compounds (Ballatore et al., 2011).
Structural Analogues in Amino Acid Research
Research has involved the creation of structural analogues of amino acids using derivatives of cyclopentane, akin to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid. These analogues are designed to imitate glutamic acid, showcasing the compound's relevance in studying and manipulating amino acid structures and functions (Conti et al., 2003).
Thermoanalysis and Infrared Characterization
Cyclopentane carboxylic acids, closely related to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid, have been analyzed for their thermal behavior and infrared characteristics. This research is crucial for understanding the physical and chemical properties of these compounds, which could have implications in various scientific applications (Térol et al., 1992).
Bio-Isostere for Carboxylic Acid
Further studies have evaluated cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group. This includes synthesizing derivatives that replace the carboxylic acid moiety with the cyclopentane-1,2-dione unit, showing significant promise in drug design (Ballatore et al., 2014).
Synthesis and Catalysis Studies
Various studies have also been conducted on the synthesis and catalysis involving cyclopentane carboxylic acids. These include carbonylation of linear and cyclic alkanes to carboxylic acids and the catalyzed thermal decomposition of organic acids, relevant to industrial and chemical processes (Reis et al., 2005), (Ahonkhai & Emovon, 1973).
Safety And Hazards
The safety data sheet for “1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2-ethoxyethyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-8-7-10(9(11)12)5-3-4-6-10/h2-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYRHNCLDWOXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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